molecular formula C14H21NO2 B3052000 4-[4-(2-Methoxyethoxy)phenyl]piperidine CAS No. 377730-06-8

4-[4-(2-Methoxyethoxy)phenyl]piperidine

Cat. No.: B3052000
CAS No.: 377730-06-8
M. Wt: 235.32 g/mol
InChI Key: ZSYWGSJEQRTYHN-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Drug Discovery and Development

The piperidine scaffold, a six-membered heterocyclic amine, is a ubiquitous and versatile building block in the synthesis of pharmaceuticals. google.comdrughunter.com Its prevalence in drug design can be attributed to several key factors. The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. Furthermore, the nitrogen atom within the ring can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability. The piperidine moiety is a feature of numerous drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics. drughunter.com

Overview of Aryl-Substituted Piperidine Derivatives in Pharmaceutical Research

The attachment of an aryl (aromatic) group to the piperidine scaffold gives rise to aryl-substituted piperidine derivatives, a class of compounds with significant pharmacological importance. The phenylpiperidine structure, in particular, is a key pharmacophore for a variety of centrally acting agents. nih.gov The nature and position of substituents on the aryl ring can dramatically influence the compound's biological activity, selectivity, and metabolic stability. Researchers have extensively explored modifications to the aryl group to modulate the pharmacological profile of these derivatives, leading to the discovery of potent and selective agents for a range of targets, including G protein-coupled receptors and neurotransmitter transporters. nih.govnih.gov

Research Context and Rationale for Investigating 4-[4-(2-Methoxyethoxy)phenyl]piperidine

The investigation into this compound is situated within the broader effort to develop novel antidepressants with improved efficacy and tolerability. A key target in this field is the serotonin (B10506) transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. wikipedia.org Inhibition of SERT increases the extracellular concentration of serotonin, a neurotransmitter implicated in mood regulation.

The rationale for investigating this specific compound, as outlined in patent literature, was to explore novel 4-arylpiperidine derivatives with high affinity and selectivity for the serotonin transporter. google.com The methoxyethoxy substituent on the phenyl ring is a feature that can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its binding to the target protein and its pharmacokinetic profile. nih.govresearchgate.netnih.gov The synthesis and evaluation of this compound were part of a systematic exploration of the structure-activity relationships within this chemical series, aiming to identify potent and selective SERT inhibitors. google.com

Historical Perspective of Structurally Related Compounds

The development of 4-arylpiperidine derivatives as central nervous system (CNS) active agents has a rich history. A notable early example is meperidine, a synthetic opioid analgesic first synthesized in the 1930s, which features a 4-phenylpiperidine (B165713) core. researchgate.netuno.edu Subsequent research on this scaffold led to the development of a wide array of compounds with diverse pharmacological activities.

In the context of antidepressants, the discovery of selective serotonin reuptake inhibitors (SSRIs) in the latter half of the 20th century marked a significant advancement in the treatment of depression. wikipedia.org Several successful SSRIs, such as paroxetine, incorporate a piperidine ring, highlighting the utility of this scaffold in targeting the serotonin transporter. imrpress.com The exploration of novel 4-arylpiperidine derivatives, including the series to which this compound belongs, represents a continuation of this line of research, seeking to refine the pharmacological properties of SERT inhibitors. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-10-11-17-14-4-2-12(3-5-14)13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWGSJEQRTYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612735
Record name 4-[4-(2-Methoxyethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377730-06-8
Record name 4-[4-(2-Methoxyethoxy)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]piperidine, as described in the patent literature, involves a multi-step process starting from commercially available materials. A key step is the creation of the 4-aryl-4-hydroxypiperidine intermediate, followed by further modifications to introduce the desired substituents. google.com

A general synthetic route for related 4-arylpiperidine derivatives involves the reaction of a protected piperidone with an appropriate Grignard reagent to form the 4-aryl-4-hydroxypiperidine. Subsequent deprotection and further chemical transformations can then be carried out to yield the final compound. google.com

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
LogP 2.1
Topological Polar Surface Area 30.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Note: These properties are predicted based on the chemical structure and have not been experimentally determined in publicly available literature.

Structure Activity Relationship Sar Investigations of 4 4 2 Methoxyethoxy Phenyl Piperidine Derivatives

General Principles of Structure-Activity Relationship in Piperidine (B6355638) Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.orgslideshare.net For piperidine-containing compounds, SAR investigations focus on how alterations to the piperidine ring and its substituents affect the compound's interaction with its biological target. researchgate.net The core principle of SAR is that minor modifications to a molecule's structure can lead to significant changes in its pharmacological properties. slideshare.net These modifications can involve altering the size and shape of the carbon skeleton, changing the stereochemistry, or varying the nature and position of substituents. slideshare.net

Key aspects of SAR in piperidine chemistry include:

Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact how the molecule binds to a receptor.

Substitution Pattern: The position, type, and size of substituents on the piperidine ring are critical determinants of biological activity. researchgate.net Even small changes can alter binding affinity and efficacy.

Physicochemical Properties: Modifications to the piperidine scaffold can influence properties like lipophilicity, polarity, and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.com

Pharmacophore Identification: SAR helps to identify the key functional groups (the pharmacophore) responsible for the biological activity, guiding the design of more potent and selective analogs. slideshare.net

Influence of the Piperidine Ring Substitution Pattern on Biological Activity

Systematic studies have shown that the biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For instance, in a series of 4-(m-hydroxyphenyl)piperidines, varying the alkyl substituent at the 4-position from a hydrogen atom to a t-butyl group led to significant differences in analgesic agonist potency and receptor binding affinities. nih.gov

The introduction of substituents can also affect the conformational preference of the piperidine ring, which in turn influences how the molecule interacts with its biological target. For example, the presence of a substituent at the 2-position of the piperidine ring was found to enhance the aqueous solubility of a series of GLP-1R agonists. thieme-connect.com

Below is a table summarizing the influence of substitution patterns on the activity of various piperidine derivatives, illustrating the general principles of SAR in this chemical class.

Compound Series Substitution Pattern Observed Effect on Biological Activity
4-(m-hydroxyphenyl)piperidinesVarying 4-alkyl substituents (H, methyl, n-propyl, t-butyl)Altered analgesic agonism and opioid receptor binding affinities. nih.gov
GLP-1R AgonistsSubstituent at the 4-position of the piperidine ring.Resulted in poor GLP-1 potentiation. thieme-connect.com
GLP-1R AgonistsIntroduction of a substituent at the 2-position of the piperidine ring.Enhanced aqueous solubility. thieme-connect.com
Piperidine-spirooxadiazole derivativesVarious substitutionsResulted in α7 nicotinic acetylcholine (B1216132) receptor antagonists with IC50 values ranging from 3.3 µM to 13.7 µM. nih.gov

Role of the 4-(2-Methoxyethoxy)phenyl Group in Ligand-Target Interactions

The 4-(2-methoxyethoxy)phenyl group is a significant structural feature in many biologically active molecules, playing a crucial role in how these ligands interact with their protein targets. This substituent can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are fundamental to molecular recognition and binding affinity. nih.gov The specific nature of these interactions dictates the strength and selectivity of the ligand for its target protein.

Impact of Methoxyethoxy Chain Modifications on Biological Response

Modifications to the methoxyethoxy chain can have a profound impact on the biological response of a molecule. Altering the length, branching, or replacing the ether oxygens of this chain can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For example, extending or shortening the chain can alter the molecule's ability to span a binding pocket and interact with distant residues. Introducing steric bulk or changing the electronic properties of the chain can also affect how it fits within the binding site and its interaction with specific amino acid side chains.

While direct SAR data for the methoxyethoxy chain of 4-[4-(2-methoxyethoxy)phenyl]piperidine is not extensively available in the provided context, general principles of medicinal chemistry suggest that such modifications would be a key strategy for optimizing the pharmacological profile of these compounds. nih.gov

Effects of Phenyl Ring Substitutions on Target Binding and Function

Substitutions on the phenyl ring of the 4-phenylpiperidine (B165713) scaffold can significantly modulate target binding and function. The position, size, and electronic nature of these substituents can influence the molecule's orientation within the binding pocket and its interactions with specific amino acid residues. researchgate.net

For instance, in a series of compounds targeting the α2δ-1 subunit of voltage-gated calcium channels, substitutions on the phenyl ring demonstrated that the position of the substituent was critical. It was found that 3-substituted phenyl rings were consistently more potent than the corresponding 2- or 4-substituted analogs. researchgate.net This highlights the importance of the substitution pattern in achieving optimal interactions with the target protein.

The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density of the phenyl ring, affecting its ability to participate in π-stacking or other electronic interactions with the target. mdpi.com

The following table provides examples of how phenyl ring substitutions have affected the biological activity of different compound series.

Compound Series Phenyl Ring Substitution Effect on Biological Activity
α2δ-1 Subunit Ligands3-substituted phenyl ringsConsistently more potent than 2- or 4-substituted analogs. researchgate.net
Aurora Kinase Inhibitors3-nitrobenzene fragmentHigher activity attributed to well-defined π-π stacking interaction. acs.org
Fingolimod AnalogsTrifluoromethyl group on the benzene (B151609) ringBoosted activity by over 30 times compared to the unsubstituted analog. mdpi.com

Rational Design of Analogs for Modulated Biological Response

The rational design of analogs is a cornerstone of modern drug discovery, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. nih.govenamine.net This process is guided by an understanding of the SAR of the compound series and, where available, the three-dimensional structure of the target protein. mdpi.com For piperidine-based compounds, rational design strategies often focus on modifying the substitution pattern on the piperidine ring and its appended functionalities to enhance potency, selectivity, and pharmacokinetic properties. thieme-connect.comnih.gov

Key strategies in the rational design of piperidine analogs include:

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, potentially increasing binding affinity and selectivity. nih.gov This can be achieved by creating cyclic or bridged structures.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties (bioisosteres) can improve metabolic stability, reduce toxicity, or fine-tune binding interactions.

Fragment-Based Growth: Attaching new chemical fragments to the core scaffold can allow the molecule to access additional binding pockets or form new interactions with the target protein.

Structure-Based Design: When the crystal structure of the target protein is known, computational methods can be used to design analogs that fit optimally into the binding site and make favorable interactions with key residues. mdpi.com

Conformational Analysis of the Piperidine Scaffold and its Correlation with Activity

The three-dimensional conformation of the piperidine scaffold is a critical determinant of its biological activity. mdpi.comacs.org The piperidine ring typically exists in a chair conformation, and the orientation of its substituents (axial or equatorial) can significantly influence how the molecule interacts with its biological target. nih.gov Conformational analysis, therefore, plays a vital role in understanding SAR and in the rational design of new piperidine-based drugs. mdpi.comnih.gov

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the preferred conformations of piperidine derivatives. nih.gov These theoretical predictions can be validated and further refined using experimental techniques like NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov

Studies have shown a direct correlation between the conformation of piperidine derivatives and their biological activity. For example, in a series of 4-(m-hydroxyphenyl)piperidines, energy-conformational calculations indicated that compounds with 4-alkyl substituents favored a phenyl axial conformation, which was correlated with their observed μ-opioid receptor affinities and efficacies. nih.gov In another study, the conformational preferences of thiosemicarbazone derivatives containing a piperidine ring were found to be critical for their biological activity. mdpi.com

The ability to predict and control the conformation of the piperidine scaffold is a powerful tool in medicinal chemistry, enabling the design of molecules with optimized interactions with their biological targets. nih.gov

In Vitro Assessment of Biological Target Engagement

The interaction of 4-phenylpiperidine derivatives with a range of biological targets has been extensively investigated through in vitro assays, revealing diverse and potent activities.

Receptor Binding Affinities and Selectivity Profiles (e.g., GPCRs like Adenosine A2A Receptor, Mu Opioid Receptor, Dopamine (B1211576) and Serotonin (B10506) Transporters)

The 4-phenylpiperidine core and its analogs exhibit significant affinity for several G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Derivatives of the 4-(hydroxyphenyl)piperidine class, which are flexible fragments related to morphine, have been shown to be generally selective for the mu (µ) opioid receptor. nih.gov The potency of these compounds as agonists ranges from weak to morphine-like. nih.gov Structure-activity relationship (SAR) studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have identified novel, highly potent, and selective µ-opioid receptor (MOR) agonists. For example, compound (3R, 4S)-23 was found to be a particularly potent MOR agonist with a Ki value of 0.0021 nM. nih.gov

In addition to opioid receptors, related scaffolds show high affinity for other CNS receptors. A series of 4-hydroxy-4-phenylpiperidines have been found to bind to the nociceptin (B549756) receptor with high affinity. nih.gov N-[(4-methoxyphenoxy)ethyl]piperidines, which are structurally related to the primary compound of interest, have demonstrated high affinity for sigma-1 (σ1) receptors, with Ki values in the subnanomolar to nanomolar range (e.g., 0.89–1.49 nM for certain derivatives). uniba.it Similarly, 4-aroylpiperidines have been identified as selective σ1 receptor ligands. nih.gov

Furthermore, the 4-phenylpiperidine scaffold is a key component in ligands for dopamine and serotonin transporters. Certain 4-substituted piperidine derivatives have been developed as inhibitors of serotonin and/or noradrenaline reuptake. google.com A novel series of 4,4-difluoropiperidine (B1302736) ethers has yielded compounds with exceptional binding affinity for the dopamine D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes. chemrxiv.org

Table 1: Receptor Binding Affinities of Various 4-Phenylpiperidine Scaffolds

Compound/Scaffold Target Receptor Binding Affinity (Ki) Reference
4-(m-hydroxyphenyl)piperidines Mu (µ) Opioid Receptor Varies (Weak to Morphine-like) nih.gov
(3R, 4S)-23 Mu (µ) Opioid Receptor 0.0021 nM nih.gov
N-[(4-methoxyphenoxy)ethyl]piperidines Sigma-1 (σ1) Receptor 0.89–1.49 nM uniba.it
4-Aroylpiperidines Sigma-1 (σ1) Receptor High Affinity nih.gov
4,4-difluoropiperidine ether analog Dopamine D4 Receptor 0.3 nM chemrxiv.org
4-hydroxy-4-phenylpiperidines Nociceptin Receptor High Affinity nih.gov

Enzyme Inhibition Profiling (e.g., Protein Kinases, SARS-CoV-2 PLpro, HDM2)

While direct data on the enzyme inhibitory activity of this compound is limited, studies on related piperidine derivatives reveal significant interactions with various enzymes, particularly cholinesterases and proteases.

A novel series of 4-oxypiperidines was designed to act as histamine (B1213489) H3 receptor antagonists while simultaneously inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). nih.gov One of the most promising compounds from this series, ADS031 , which contains a benzyl (B1604629) moiety at the piperidine nitrogen and a naphthalene (B1677914) group, displayed an IC50 of 1.537 µM against AChE. nih.gov Other compounds in the series also showed potent BuChE inhibition, with IC50 values as low as 0.559 µM. nih.gov Similarly, benzimidazole-based piperidine hybrids have been screened for cholinesterase inhibition, showing moderate to good activity against both AChE and BuChE, with IC50 values in the micromolar range. mdpi.com

Additionally, studies on 4-hydroxy-4-phenyl piperidine derivatives have explored their interaction with the enzyme trypsin, which is involved in inflammation. researchgate.net These compounds were found to be highly compatible with trypsin, suggesting a potential mechanism for anti-inflammatory effects. researchgate.net

Table 2: Enzyme Inhibition by Piperidine Derivatives

Compound/Scaffold Target Enzyme Inhibition (IC50) Reference
ADS031 (4-oxypiperidine ether) Acetylcholinesterase (AChE) 1.537 µM nih.gov
ADS021 (4-oxypiperidine ether) Butyrylcholinesterase (BuChE) 0.559 µM nih.gov
Benzimidazole-piperidine hybrids AChE / BuChE 19.44 - 39.55 µM mdpi.com
4-Hydroxy-4-phenyl piperidines Trypsin Strong Interaction researchgate.net

Cellular Pathway Modulation and Functional Activity Assays

Information regarding the specific cellular pathway modulation by this compound is not extensively documented. However, research on structurally divergent piperidine analogs indicates that this chemical class can influence fundamental cellular processes such as cell cycle progression and proliferation. For instance, a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines have been examined for in vitro antiproliferative activity in human solid tumor cell lines. nih.gov These studies revealed that the tetrahydropyridine (B1245486) analogs were generally more potent than the saturated piperidine derivatives. nih.gov Notably, one aza compound demonstrated remarkable selectivity for the resistant colon cancer cell line WiDr and was found to induce a G(2)/M phase arrest in the cell cycle. nih.gov

Mechanistic Insights into Compound-Target Interactions and Signal Transduction

Computational studies and molecular modeling have provided plausible explanations for the observed structure-activity relationships and target engagement of 4-phenylpiperidine scaffolds.

For 4-alkyl-4-(m-hydroxyphenyl)-piperidines, energy conformational calculations suggest that those with 4-alkyl substituents favor a phenyl axial conformation, which is distinct from the conformation of morphine. nih.gov This conformational preference helps to explain the observed variations in µ-receptor affinity and efficacy. nih.gov Molecular docking and dynamics simulations have also been used to propose a mechanism for the activation of the µ-opioid receptor by a novel, highly potent piperidine-based agonist, (3R, 4S)-23 . nih.gov

In the context of sigma receptors, computational studies on 4-aroylpiperidines have highlighted the importance of hydrophobicity. nih.gov Multilinear regression analysis indicated that three-dimensional hydrophobic and solvent-accessible surface parameters are key factors in the binding affinity of these analogs to the σ1 receptor, confirming the presence of a significant hydrophobic binding site within the receptor. nih.gov

Comparative Pharmacology with Established Chemical Probes and Analogs

The pharmacological profiles of novel 4-phenylpiperidine derivatives are often benchmarked against established compounds to determine their relative potency and efficacy.

In the realm of opioid analgesics, the potency of 4-(m-hydroxyphenyl)piperidine analogs has been directly compared to morphine, with some derivatives exhibiting comparable, albeit generally weaker, analgesic activity. nih.gov

For cholinesterase inhibition, newly synthesized benzimidazole-based piperidine hybrids were evaluated against standard drugs such as allanzanthane and galantamine. The synthesized compounds showed inhibitory activities in a similar micromolar range to these established Alzheimer's disease therapeutics. mdpi.com

Evaluation of In Vitro Antimicrobial and Antifungal Activities of Related Derivatives

A significant body of research has been dedicated to evaluating the antimicrobial and antifungal properties of various piperidine derivatives. These studies consistently show that the piperidine nucleus is a promising scaffold for the development of new anti-infective agents.

Numerous synthesized piperidin-4-one derivatives have demonstrated good antibacterial activity when compared against the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one core significantly enhances antifungal activity against a range of fungal strains, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.orgnih.gov

Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment showed that activity against Escherichia coli was favored by shorter alkoxy side chains and a para-fluoro substituent. nih.gov In contrast, the highest activity against Candida albicans was observed in the most lipophilic structure, which featured a propoxy side chain and a meta-trifluoromethyl group. nih.gov However, these compounds were largely inactive against Staphylococcus aureus. nih.gov Other research has confirmed the activity of various piperidine derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. biointerfaceresearch.com

Table 3: Summary of Antimicrobial Activity for Piperidine Scaffolds

Scaffold Test Organism(s) Activity/Result Reference
Piperidin-4-one derivatives S. aureus, E. coli, B. subtilis Good activity compared to ampicillin biomedpharmajournal.orgnih.gov
Thiosemicarbazone derivatives of piperidin-4-one M. gypseum, M. canis, C. albicans Significant antifungal activity biomedpharmajournal.orgnih.gov
meta-alkoxyphenylcarbamates E. coli, C. albicans MICs as low as 97.7 µg/mL against C. albicans nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes S. aureus, B. subtilis, E. coli, C. albicans MIC values of 32-512 µg/mL nih.gov

Structure Activity Relationships Sar

Retrosynthetic Analysis of the Compound's Core Structure

A retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials and synthetic routes. The primary strategic bond cleavages are at the C-C bond connecting the piperidine (B6355638) and phenyl rings, and the ether linkage of the methoxyethoxy side chain.

One common disconnection breaks the bond between the piperidine ring at the C4 position and the phenyl ring. This leads to two key synthons: a 4-functionalized piperidine (e.g., a 4-halopiperidine or a piperidin-4-one derivative) and a functionalized phenyl precursor, such as a Grignard reagent, a boronic acid, or an organozinc compound. This approach highlights the importance of carbon-carbon bond-forming reactions in the final stages of the synthesis.

Alternatively, the synthesis can be approached by first constructing the 4-phenylpiperidine (B165713) core and then introducing the 2-methoxyethoxy group. This strategy involves the disconnection of the ether bond, leading to a 4-(4-hydroxyphenyl)piperidine intermediate and a suitable 2-methoxyethoxy electrophile.

A third approach involves building the piperidine ring onto a pre-existing 4-aryl fragment. This retrosynthetic path leads to acyclic precursors that can undergo cyclization to form the desired heterocyclic core.

Classical and Contemporary Approaches to Piperidine Ring Formation

The piperidine scaffold is a ubiquitous structural motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions and reductive amination pathways.

Cyclization Reactions in Piperidine Synthesis

Cyclization strategies are fundamental to the formation of the piperidine ring and can proceed through various mechanisms, including intramolecular nucleophilic substitution, radical cyclizations, and cycloaddition reactions.

One classical approach involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an α,β-unsaturated ester. Subsequent hydrolysis and decarboxylation yield a 4-piperidone, a versatile intermediate for the synthesis of 4-substituted piperidines. dtic.mil Another well-established method is the cyclization of 5-aminoalkanols or their derivatives. dtic.mil

More contemporary methods include transition metal-catalyzed cyclizations. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Palladium-catalyzed intramolecular hydroamination of allenes is another effective strategy for constructing vinyl piperidines. Radical-mediated amine cyclizations, often using cobalt or other transition metal catalysts, provide a pathway to piperidines from linear amino-aldehydes. nih.gov

Cyclization MethodDescriptionKey Intermediates
Dieckmann Condensation Intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation gives a cyclic ketone.Diethyl adipate (B1204190) derivatives
Intramolecular Nucleophilic Substitution Cyclization of a linear precursor containing a nucleophilic amine and an electrophilic center (e.g., a halide or tosylate).5-haloamines, amino alcohols
Aza-Prins Cyclization Reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid to form a 4-halopiperidine. organic-chemistry.orgN-tosyl homoallylamine, aldehydes/ketones
Radical Cyclization Intramolecular cyclization of an amine-containing radical precursor.Amino-aldehydes, unsaturated amines

Reductive Amination Pathways for Piperidine Scaffolds

Reductive amination is a powerful and versatile method for constructing the piperidine ring, typically involving the intramolecular cyclization of a dicarbonyl compound with an amine source, followed by reduction.

A prominent example is the double reductive amination of 1,5-dicarbonyl compounds. chim.it In this one-pot reaction, the dicarbonyl substrate reacts with an amine (such as ammonia (B1221849) or a primary amine) to form a di-imine or a related intermediate, which is then reduced in situ to yield the piperidine ring. chim.it This method is particularly useful for the synthesis of polyhydroxylated piperidines from sugar-derived dicarbonyls. chim.it

The choice of reducing agent is crucial for the success of reductive amination. While sodium cyanoborohydride (NaBH3CN) has been traditionally used, milder and less toxic reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are now more common. harvard.edu These reagents selectively reduce the iminium ion intermediate in the presence of the carbonyl groups of the starting material. harvard.edu

Introduction of the 4-(2-Methoxyethoxy)phenyl Moiety

The synthesis of the title compound requires the strategic introduction of the substituted phenyl group at the 4-position of the piperidine ring and the formation of the ether linkage.

Etherification Reactions for the Methoxyethoxy Chain

The 2-methoxyethoxy group is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. gold-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide or tosylate by an alkoxide. In the context of synthesizing this compound, this would involve the reaction of 4-(piperidin-4-yl)phenol with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate, in the presence of a base. prepchem.com

The choice of base is important to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). gold-chemistry.orggordon.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. prepchem.com

ReactionReagentsBaseSolvent
Williamson Ether Synthesis 4-(piperidin-4-yl)phenol, 1-bromo-2-methoxyethaneNaH, K2CO3, NaOHDMF, Acetone
Williamson Ether Synthesis 4-(piperidin-4-yl)phenol, 2-methoxyethyl tosylateNaH, K2CO3, NaOHDMF, Acetone

Carbon-Carbon Coupling Reactions for Phenyl-Piperidine Linkage

The formation of the C-C bond between the piperidine and phenyl rings is a critical step in many synthetic routes. Modern organometallic cross-coupling reactions are the most efficient methods for achieving this transformation.

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide or triflate. wikipedia.org For the synthesis of 4-arylpiperidines, a 4-piperidylzinc iodide reagent can be coupled with a suitably substituted aryl halide (e.g., 1-bromo-4-(2-methoxyethoxy)benzene). acs.orgacs.org This method is known for its high functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. youtube.comacsgcipr.org In this context, a 4-halopiperidine derivative can be coupled with 4-(2-methoxyethoxy)phenylboronic acid, or conversely, a piperidine-4-boronic acid derivative can be reacted with a 1-halo-4-(2-methoxyethoxy)benzene. The reaction requires a base, such as sodium carbonate or potassium phosphate, to activate the boronic acid. organic-synthesis.comnih.gov

Coupling ReactionOrganometallic ReagentHalide/Triflate PartnerCatalystBase
Negishi Coupling 4-(N-BOC-piperidyl)zinc iodide1-bromo-4-(2-methoxyethoxy)benzenePd(dppf)Cl2/CuI-
Suzuki-Miyaura Coupling 4-(2-methoxyethoxy)phenylboronic acidN-BOC-4-bromopiperidinePd(PPh3)4, PdCl2(dppf)Na2CO3, K3PO4

The choice between these coupling methods often depends on the availability of starting materials and the desired functional group compatibility. Both Negishi and Suzuki-Miyaura couplings have proven to be highly effective for the synthesis of a wide range of 4-arylpiperidine derivatives.

Derivatization and Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring in 4-arylpiperidine scaffolds serves as a crucial handle for introducing a wide array of substituents, thereby enabling the exploration of structure-activity relationships for various applications. Common strategies for the functionalization of this nitrogen atom include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves the treatment of the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The choice of base and solvent system is critical for achieving high yields and minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Common conditions include the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net For highly reactive alkylating agents, a slow addition using a syringe pump may be employed to control the reaction rate. researchgate.net

Another approach to N-alkylation involves the use of alcohols as alkylating agents in a metal-free, atom-economical process. This method proceeds through an oxidation/imine-iminium formation/reduction cascade, offering a greener alternative to traditional alkyl halide-based methods. organic-chemistry.org

N-Acylation: The introduction of an acyl group to the piperidine nitrogen can be achieved by reacting the piperidine with an acyl chloride or a carboxylic acid. When using a carboxylic acid, a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) is often employed in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. nih.govresearchgate.net

Reductive Amination: This powerful method allows for the formation of N-substituted piperidines from a piperidone precursor or the parent piperidine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this transformation, as they are compatible with a wide range of functional groups. researchgate.netnih.gov This one-pot procedure is highly efficient for creating diverse libraries of N-functionalized piperidine analogs. nih.gov

N-Arylation: For the synthesis of N-arylpiperidine analogs, transition metal-catalyzed cross-coupling reactions are the methods of choice. tandfonline.com Techniques such as the Buchwald-Hartwig and Ullmann couplings enable the formation of the C-N bond between the piperidine nitrogen and an aryl halide or triflate. tandfonline.com These reactions offer a broad substrate scope and have become indispensable tools in modern synthetic chemistry. tandfonline.comacs.org

Table 1: Methodologies for Piperidine Nitrogen Functionalization
Functionalization MethodReagents and ConditionsKey FeaturesReference
N-AlkylationAlkyl halide, K₂CO₃, DMFStandard and widely used method. researchgate.net
N-AcylationCarboxylic acid, HBTU, TEA, DMFForms amide linkage, useful for introducing carbonyl-containing moieties. nih.govresearchgate.net
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃One-pot procedure, high efficiency and selectivity. researchgate.netnih.gov
N-ArylationAryl halide, Palladium or Copper catalyst, BaseForms C(aryl)-N bond, essential for N-aryl analogs. tandfonline.com

Synthesis of Key Precursors and Advanced Intermediates for the Compound

The synthesis of this compound relies on the efficient preparation of key building blocks. The retrosynthetic analysis suggests two primary precursors: a 4-(4-hydroxyphenyl)piperidine core and a reagent to introduce the 2-methoxyethoxy side chain.

Synthesis of 4-(4-Hydroxyphenyl)piperidine: This key intermediate is a versatile precursor for a variety of 4-arylpiperidine derivatives. nih.gov Its synthesis can be accomplished through multi-step sequences starting from commercially available materials. One common route involves the use of 4-methoxyphenyl (B3050149) bromide or a protected 4-bromophenol. The piperidine ring can be constructed via methods such as the condensation of an appropriate amine with a 1,5-dicarbonyl compound or through the reduction of a corresponding pyridine (B92270) precursor. Demethylation or deprotection of the phenol (B47542) group in the final step yields 4-(4-hydroxyphenyl)piperidine. nih.gov

Synthesis of the 2-Methoxyethoxy Moiety Precursor: The 2-methoxyethoxy side chain is typically introduced using an electrophilic reagent such as 1-bromo-2-methoxyethane. chemicalbook.comscochem.com This alkylating agent can be prepared from 2-methoxyethanol (B45455). guidechem.com Traditional methods for this conversion, such as reaction with phosphorus tribromide, often suffer from low yields. guidechem.com An improved, higher-yield process involves the reaction of 2-methoxyethanol with boric acid anhydride (B1165640) to form an intermediate borate (B1201080) ester, which is then treated with hydrogen bromide. This method is noted for being more suitable for larger-scale production with reduced pollution as the boric acid can be recycled. guidechem.com

Table 2: Synthesis of Key Precursors
PrecursorSynthetic ApproachStarting MaterialsReference
4-(4-Hydroxyphenyl)piperidineMulti-step synthesis involving piperidine ring formation and final deprotection/demethylation.4-Methoxyphenyl bromide or protected 4-bromophenol. nih.gov
1-Bromo-2-methoxyethaneReaction with phosphorus tribromide.2-Methoxyethanol, PBr₃. guidechem.com
Two-step process via borate ester intermediate.2-Methoxyethanol, Boric acid anhydride, HBr. guidechem.com

The final step in the synthesis of the target compound involves the Williamson ether synthesis, where the phenolic hydroxyl group of 4-(4-hydroxyphenyl)piperidine is alkylated with 1-bromo-2-methoxyethane or a corresponding tosylate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent. researchgate.net

Advances in Synthetic Efficiency and Applications of Green Chemistry Principles

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign synthetic routes for piperidine-containing compounds, in line with the principles of green chemistry. unibo.itmdpi.com These principles focus on waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. unibo.it

For the synthesis of 4-arylpiperidines, catalytic methods have emerged as a powerful tool to enhance efficiency. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allow for the direct formation of the 4-arylpiperidine core from a 4-piperidylzinc iodide and an aryl halide. deepdyve.com Similarly, rhodium-catalyzed asymmetric reactions can provide access to enantioenriched substituted piperidines. organic-chemistry.org These catalytic approaches often proceed under milder conditions and with higher selectivity compared to classical methods, reducing the need for protecting groups and minimizing waste streams. nih.gov

The development of one-pot reactions and tandem processes also contributes to synthetic efficiency. For instance, a green chemistry approach for the synthesis of N-substituted piperidones, which are precursors to piperidines, has been developed, offering significant advantages over classical methods like the Dieckmann condensation. nih.gov

Furthermore, the choice of solvents and reagents is a key aspect of green chemistry. The replacement of hazardous solvents with greener alternatives, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. mdpi.com An example of a green synthetic innovation is the electrochemical Birch carboxylation of pyridines, which utilizes carbon dioxide as a sustainable C1 building block and avoids the use of dissolving metal conditions, providing a greener route to piperidine scaffolds. rsc.org The principles of this and other green methodologies can be applied to the synthesis of this compound and its analogs to create more sustainable manufacturing processes.

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Potential Biological Targets and Activity Spectra

In the early stages of drug discovery, computational tools are employed to predict the likely biological targets and the spectrum of pharmacological activities for a given compound. This pre-screening helps to prioritize compounds for further experimental investigation and can reveal potential new applications or off-target effects.

One common method is the Prediction of Activity Spectra for Substances (PASS) analysis. This approach uses the structural formula of a compound to predict its biological activity spectrum based on structure-activity relationships derived from a large database of known bioactive compounds. For piperidine (B6355638) derivatives, PASS analysis often predicts a high probability of effects on the central nervous system (CNS). clinmedkaz.org These predicted activities can include anti-parkinsonian, anti-dyskinetic, and neurotransmitter uptake inhibition, which are consistent with the known pharmacology of many piperidine-containing drugs. clinmedkaz.org

Computational target identification tools can also screen a compound's structure against databases of known protein targets to suggest potential interactions. For new piperidine derivatives, these tools might identify targets such as enzymes (kinases, proteases, oxidoreductases), ion channels (both voltage-gated and ligand-gated), and various transport systems. clinmedkaz.org

Table 1: Examples of Predicted Biological Activities for Piperidine Scaffolds

Predicted Activity Category Specific Predicted Effect Computational Method
Central Nervous System Neurotransmitter Uptake Inhibition PASS Analysis
Central Nervous System Anti-parkinsonian Activity PASS Analysis
Enzymatic Inhibition Kinase, Protease, Oxidoreductase Inhibition Target Prediction Tools
Ion Channel Modulation Voltage-gated & Ligand-gated Channel Interaction Target Prediction Tools
Antimicrobial Antibacterial/Antifungal Activity PASS Analysis
Anticancer Antineoplastic Activity PASS Analysis

Molecular Docking Simulations for Elucidating Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov It is crucial for understanding the structural basis of molecular recognition and for structure-based drug design.

In studies involving piperidine derivatives, docking simulations have been used to elucidate their binding modes with various protein targets, including G-protein coupled receptors (GPCRs), enzymes, and other proteins implicated in disease. nih.govresearchgate.net The process involves placing the ligand (e.g., a 4-phenylpiperidine (B165713) analog) into the binding site of a protein's 3D structure and calculating the binding affinity or scoring function for different poses.

Key interactions revealed by docking studies often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often involving aromatic rings and alkyl chains.

Electrostatic Interactions: Such as those between the positively charged piperidine nitrogen and negatively charged amino acid residues like aspartate or glutamate. nih.gov

For example, docking studies of piperidine-based compounds into the sigma-1 receptor (S1R) have shown that the piperidine nitrogen atom often acts as the positive ionizable functionality, while phenyl groups engage in hydrophobic interactions within the binding pocket. nih.gov These simulations provide a static snapshot of the ligand-protein complex, which is invaluable for explaining structure-activity relationships (SAR). nih.gov

Table 2: Representative Data from Molecular Docking of a Piperidine Derivative

Parameter Value/Description
Protein Target Sigma-1 Receptor (S1R)
Ligand 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone
Docking Score (Binding Energy) -9.5 kcal/mol (Example Value)
Key Interacting Residues Tyr103, Glu172, Tyr206
Types of Interactions Hydrogen bond with Glu172, Hydrophobic interactions with Tyr103

Molecular Dynamics Simulations for Investigating Ligand-Receptor Complex Stability and Conformation

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex, simulating its movement and conformational changes over time. rowan.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the binding pose predicted by docking and revealing the flexibility of both the ligand and the protein. nih.govrowan.edu

For piperidine derivatives, MD simulations are used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the docked pose is stable. nih.gov

Analyze Conformational Changes: MD can show how the protein structure adapts upon ligand binding and how the ligand itself may change its conformation within the binding site. nih.gov

Characterize Intermolecular Interactions: The persistence of key interactions, like hydrogen bonds, identified in docking can be tracked throughout the simulation to confirm their importance.

These simulations provide a more realistic representation of the biological environment, helping to refine the understanding of the binding mechanism and improve the accuracy of binding affinity predictions. rowan.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. daneshyari.com For classes of compounds like 4-phenylpiperidines, QSAR models are powerful tools for predicting the activity of untested analogs and guiding the design of more potent and selective molecules. nih.govnih.gov

The development of a QSAR model involves:

Data Set Collection: A series of structurally related compounds (e.g., substituted 4-phenylpiperidines) with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological features. nih.gov

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) or neural networks, are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov The model's predictive power is then rigorously validated using internal and external test sets of compounds.

Once validated, the QSAR model can be used to predict the activity of novel, unsynthesized 4-phenylpiperidine analogs, allowing for the prioritization of synthetic efforts on the most promising candidates. daneshyari.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogs

Descriptor Type Example Descriptor Property Quantified
Physicochemical LogP Lipophilicity/Hydrophobicity
Electronic Dipole Moment Polarity and charge distribution
Steric Molecular Volume Size and shape of the molecule
Topological Wiener Index Molecular branching and connectivity

Application of Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. nih.govnih.gov These methods provide fundamental insights into a molecule's geometry, electronic structure, and chemical reactivity, which are critical for understanding its interaction with biological targets. researchgate.net

For a compound like 4-[4-(2-methoxyethoxy)phenyl]piperidine, DFT studies can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. nih.gov

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This map is useful for predicting how the molecule will interact with the binding site of a protein.

Determine Atomic Charges: Calculate the partial charges on each atom, which helps in understanding electrostatic interactions and the formation of hydrogen bonds. nih.gov

These quantum chemical insights complement other computational methods by providing a detailed understanding of the intrinsic properties of the ligand that govern its biological activity. chemrxiv.org

Table 4: Representative Quantum Chemical Properties Calculated by DFT

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate electrons
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to the ability to accept electrons
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability
Dipole Moment Measure of the overall polarity of the molecule Influences solubility and electrostatic interactions
MEP Molecular Electrostatic Potential Visualizes charge distribution and reactive sites

Virtual Screening Approaches for Identification of Novel Analogs with Desired Profiles

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov It is a cost-effective and rapid alternative to experimental high-throughput screening (HTS). For a core structure like 4-phenylpiperidine, virtual screening can be used to discover novel analogs with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Large compound databases are docked into the target's binding site, and compounds are ranked based on their docking scores and predicted binding modes. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when the target structure is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a QSAR equation, is built based on the structures of these known active ligands, and this model is then used to screen databases for new compounds with similar properties. nih.govijper.org

The hits identified from virtual screening are then prioritized for acquisition or synthesis and subsequent experimental testing, significantly accelerating the process of lead discovery. nih.gov

Table 5: Simplified Workflow for a Virtual Screening Campaign

Step Description
1. Library Preparation Select and prepare a large database of chemical compounds for screening.
2. Target/Model Preparation Prepare the 3D structure of the protein target (for SBVS) or build a ligand-based model (for LBVS).
3. High-Throughput Docking/Screening Dock all compounds in the library to the target or screen them against the pharmacophore model.
4. Hit Selection & Filtering Rank compounds based on score. Apply filters (e.g., drug-likeness, ADME properties) to select a smaller set of promising hits.
5. Experimental Validation Purchase or synthesize the top-ranked hits for biological testing.

Metabolism and Biotransformation Research Preclinical

Identification of Phase I Metabolites of Piperidine-Based Compounds

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For piperidine-containing structures, metabolism primarily occurs on both the piperidine (B6355638) ring and its substituents. acs.org

The piperidine ring is susceptible to several oxidative biotransformations, catalyzed predominantly by cytochrome P450 (CYP) enzymes. acs.org Common metabolic pathways for alicyclic amines like piperidine include ring α-oxidation to lactams, N-oxidation, hydroxylation at various positions on the ring, and N-dealkylation if a substituent is present on the piperidine nitrogen. acs.orgnih.gov

Studies on various piperidine-containing therapeutic agents have revealed several key metabolic routes:

Hydroxylation: The carbon atoms of the piperidine ring can undergo hydroxylation. For instance, studies differentiating isomeric metabolites have identified both β- and γ-carbon hydroxylation on the piperidine ring. nih.gov

Lactam Formation: Oxidation at the α-carbon relative to the nitrogen can lead to the formation of a lactam, a common metabolic fate for such heterocyclic structures. acs.org

N-dealkylation: This is a predominant metabolic pathway for many piperidine drugs that are substituted on the nitrogen atom. nih.govmdpi.com The reaction proceeds via an unstable carbinolamine intermediate that breaks down to yield a secondary amine and an aldehyde. nih.gov

Ring Opening: In some instances, metabolic processes can lead to the opening of the piperidine ring. acs.orgrsc.org

Metabolic ReactionDescriptionPotential Metabolite
HydroxylationAddition of a hydroxyl (-OH) group to a carbon atom on the piperidine ring.Hydroxy-piperidine derivative
Lactam FormationOxidation of the carbon atom adjacent (alpha) to the ring nitrogen to form a cyclic amide.Piperidin-2-one derivative
N-OxidationOxidation of the nitrogen atom to form an N-oxide.Piperidine N-oxide derivative

The methoxyethoxy phenyl portion of the molecule also presents several sites for Phase I metabolism. Aryl ethers are known to undergo O-dealkylation, a reaction also catalyzed by CYP enzymes. inchem.org

Key metabolic pathways for this moiety include:

O-demethylation: The terminal methyl group of the methoxyethoxy side chain is a likely site for oxidative metabolism. O-demethylation, catalyzed primarily by CYP2D6 for many methoxy-substituted compounds, would yield an alcohol metabolite (2-(4-(piperidin-4-yl)phenoxy)ethan-1-ol) and formaldehyde. nih.govnih.govnih.gov

O-dealkylation of the Ether Linkage: The ether bond connecting the ethoxy group to the phenyl ring can be cleaved. This process can involve hydroxylation of the aromatic ring or the alkyl chain, leading to the formation of a phenolic metabolite, 4-(piperidin-4-yl)phenol. inchem.org Some studies have described a novel pathway involving the cleavage of the oxygen-aromatic ring bond, resulting in the formation of a phenol (B47542) and, in some cases, a benzoquinone. nih.gov

Metabolic ReactionDescriptionPotential Metabolite
O-demethylationRemoval of the terminal methyl group from the methoxyethoxy side chain.2-(4-(piperidin-4-yl)phenoxy)ethan-1-ol
Ether CleavageCleavage of the ether bond between the ethoxy group and the phenyl ring.4-(piperidin-4-yl)phenol
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenyl ring.Hydroxy-phenyl derivative

Characterization of Phase II Conjugation Pathways

Following Phase I reactions, the resulting metabolites, particularly those with newly introduced hydroxyl groups, are often substrates for Phase II conjugation reactions. slideshare.net These reactions increase the water solubility of the metabolites, facilitating their excretion. uomus.edu.iq The primary conjugation pathways for phenolic and alcoholic metabolites are glucuronidation and sulfation. nih.gov

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. uomus.edu.iq The phenolic metabolite (4-(piperidin-4-yl)phenol) and the primary alcohol from O-demethylation would be prime candidates for forming O-glucuronides. nih.govresearchgate.net

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to hydroxyl moieties. uomus.edu.iqnih.gov Sulfation is often a competing pathway with glucuronidation for phenolic compounds. uomus.edu.iq

Other potential, though typically less common, conjugation pathways include methylation and glutathione (B108866) conjugation. uomus.edu.iq

Elucidation of Enzyme Systems Involved in Metabolite Formation (e.g., Cytochrome P450 Isoforms)

The biotransformation of 4-[4-(2-Methoxyethoxy)phenyl]piperidine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. acs.org Identifying the specific isoforms involved is crucial for predicting potential drug-drug interactions. Based on studies of structurally related compounds, several key CYP isoforms are likely to be involved.

CYP3A4: This is a major enzyme responsible for the metabolism of a vast number of drugs. For compounds with a piperidine moiety, CYP3A4 is often the primary isoform catalyzing N-dealkylation reactions. acs.orgnih.govresearchgate.net It is also involved in various oxidative reactions on the piperidine ring itself. nih.gov

CYP2D6: This isoform is frequently involved in the O-demethylation of substrates containing a methoxyphenyl group. nih.govnih.gov Studies on psychoactive compounds like ibogaine (B1199331) and dextromethorphan (B48470) show that CYP2D6 is the predominant enzyme for their O-demethylation. nih.govnih.gov Therefore, CYP2D6 is highly likely to be the main catalyst for the O-demethylation of the methoxyethoxy side chain.

Other Isoforms (CYP1A2, CYP2C19): While CYP3A4 and CYP2D6 are often the primary contributors, other isoforms such as CYP1A2 and CYP2C19 have also been shown to play a role in the metabolism of certain piperidine-containing drugs, particularly in N-demethylation and ring oxidation. nih.govnih.gov

CYP450 IsoformLikely Role in MetabolismSupporting Evidence from Analogous Compounds
CYP3A4Piperidine ring oxidation, N-dealkylationMajor isoform for N-dealkylation of 4-aminopiperidines and alfentanil. nih.govresearchgate.net
CYP2D6O-demethylation of the methoxyethoxy groupPrimary enzyme for O-demethylation of ibogaine and 4-methoxyphenethylamine. nih.govnih.gov
CYP1A2Ring sulfoxidation, N-demethylationInvolved in the metabolism of the piperidine-type drug thioridazine. nih.gov
CYP2C19Minor contributor to N-dealkylation/ring oxidationMay play a secondary role in the metabolism of some piperidine drugs. nih.gov

Comparative Metabolic Stability Studies of Analogs in Preclinical Models

Metabolic stability is a key parameter assessed early in drug discovery to predict a compound's in vivo half-life and clearance. springernature.com These studies are typically conducted in vitro using liver microsomes or hepatocytes from preclinical species (e.g., rat) and humans. springernature.comnih.gov The stability is often expressed as the half-life (t½) and intrinsic clearance (CLint). nih.gov

While specific data for this compound is not publicly available, studies on analogous piperidine derivatives provide insight into the structure-stability relationships. For example, a study on novel piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) evaluated the metabolic stability of several analogs in both human and rat liver microsomes. nih.gov The results demonstrated that small structural modifications can significantly impact metabolic stability. For instance, the introduction of deuterium (B1214612) atoms at metabolically labile positions on the phenyl ring resulted in a notable increase in the half-life in both human and rat liver microsomes, a strategy often used to improve bioavailability. nih.gov Conversely, replacing a piperidine ring with a homopiperazine (B121016) or piperazine (B1678402) was found in other studies to alter metabolic stability. nih.gov

Below is a representative data table from a metabolic stability study of piperidine-derived sEH inhibitor analogs, illustrating how such data is presented. nih.gov

Table 4: In Vitro Metabolic Stability of Piperidine-Derived Analogs in Liver Microsomes nih.gov
CompoundHuman Liver Microsomes t½ (min)Rat Liver Microsomes t½ (min)Human CLint, app (μL/min/mg)Rat CLint, app (μL/min/mg)
Analog 3205266.752.7
Analog 3f204306.846.0
Analog 3g196317.044.5
Analog 3h>24061<5.822.6
Analog 3i>24066<5.820.9

Such studies are crucial for selecting lead candidates, as poor metabolic stability can lead to rapid clearance and insufficient drug exposure in vivo. nih.govnih.gov

Advanced Analytical and Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 4-[4-(2-Methoxyethoxy)phenyl]piperidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the piperidine (B6355638) ring, the aromatic phenyl ring, and the methoxyethoxy side chain. The aromatic protons typically appear as two distinct doublets in the downfield region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidine ring would produce more complex multiplets in the aliphatic region of the spectrum. chemicalbook.com For the parent piperidine structure, these signals are generally found between 1.5 and 3.2 ppm. chemicalbook.com The methoxyethoxy group protons would present as characteristic triplets for the ethylene (B1197577) glycol portion (-O-CH₂-CH₂-O-) and a sharp singlet for the terminal methyl group (-O-CH₃).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the carbons of the methoxyethoxy substituent. The presence of the ether linkages and the terminal methoxy (B1213986) group would be confirmed by signals in the characteristic 55-75 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for 4-phenylpiperidine (B165713) and standard chemical shift increments for the methoxyethoxy substituent.

Atom TypeStructural FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHPhenyl Ring (ortho to piperidine)~7.1-7.2 (d)~128-130
Aromatic CHPhenyl Ring (ortho to ether)~6.8-6.9 (d)~114-116
Aromatic CPhenyl Ring (ipso-piperidine)-~135-138
Aromatic CPhenyl Ring (ipso-ether)-~157-159
Aliphatic CHPiperidine C4~2.6-2.8 (m)~42-44
Aliphatic CH₂Piperidine C2, C6~3.1-3.2 (m)~45-47
Aliphatic CH₂Piperidine C3, C5~1.7-1.9 (m)~33-35
Ether CH₂-O-CH₂ -CH₂-O-CH₃~4.0-4.1 (t)~69-71
Ether CH₂-O-CH₂-CH₂ -O-CH₃~3.7-3.8 (t)~68-70
Methoxy CH₃-O-CH₃~3.4 (s)~58-60
Amine NHPiperidine N1~1.6-2.0 (br s)-

(s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet)

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which can be used to verify the compound's chemical formula (C₁₄H₂₁NO₂). The calculated exact mass for this formula is 235.1572 g/mol .

In addition to molecular weight confirmation, MS provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI-MS), the molecule is expected to fragment in predictable ways. The fragmentation of the parent 4-phenylpiperidine structure typically shows a strong molecular ion peak and key fragments resulting from the cleavage of the piperidine ring. nist.gov For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring.

Cleavage of the C-O bonds within the methoxyethoxy side chain, leading to the loss of fragments such as CH₃O• (31 Da) or CH₃OCH₂CH₂O• (75 Da).

Cleavage of the bond between the phenyl ring and the piperidine ring.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

IonPredicted m/zDescription
[M]⁺•235.1572Molecular Ion
[M - C₂H₅O]⁺190.1121Loss of an ethoxy radical from the side chain
[M - C₃H₇O₂]⁺160.1070Cleavage of the entire methoxyethoxy side chain
[C₁₂H₁₆N]⁺174.1277Fragment corresponding to 4-(4-hydroxyphenyl)piperidine cation
[C₁₁H₁₄N]⁺160.1121Fragment corresponding to the 4-phenylpiperidine cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features.

The presence of the secondary amine in the piperidine ring would be indicated by a moderate N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aliphatic piperidine and methoxyethoxy groups would appear as strong bands in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹. nist.gov A key feature distinguishing this compound from 4-phenylpiperidine is the presence of a strong, prominent C-O-C (ether) stretching band, typically found in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (NH)Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CStretch1500 - 1600Medium
Ether (C-O-C)Stretch1050 - 1250Strong
Aromatic C-HOut-of-plane bend800 - 850Strong

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would be suitable for this analysis. nih.gov The compound would be separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with a buffer like phosphoric or formic acid. sielc.com Detection is commonly achieved using a UV detector, as the phenyl ring provides a suitable chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying impurities or analyzing the compound in a mixture. GC separates volatile compounds based on their boiling points and interaction with the stationary phase. nih.gov The separated components then enter a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. Due to the polar N-H group, derivatization may sometimes be used to improve peak shape and thermal stability, although it is often not strictly necessary for piperidine derivatives.

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its solid-state conformation.

For this compound, a single-crystal X-ray diffraction analysis would be expected to show the piperidine ring adopting a stable chair conformation. acs.org It would also definitively establish the relative orientation of the substituted phenyl ring with respect to the piperidine ring, which can exist in either an axial or equatorial position. The conformation of the flexible methoxyethoxy side chain would also be elucidated.

Beyond the structure of the molecule itself, X-ray crystallography is a powerful tool for co-crystal analysis. By co-crystallizing the target compound with other molecules (e.g., pharmaceutically acceptable acids), it is possible to form new crystalline solids with modified physical properties, such as solubility and stability, which is a critical aspect of pharmaceutical development.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Yield

The advancement of piperidine-based therapeutics is intrinsically linked to the efficiency and precision of their chemical synthesis. While classical methods for creating piperidine (B6355638) rings, such as the hydrogenation of pyridine (B92270) precursors, are well-established, future research must prioritize the development of novel synthetic routes that offer superior stereoselectivity and higher yields. nih.gov The presence of a stereocenter at the C4 position of the piperidine ring in many biologically active derivatives necessitates enantiomerically pure compounds, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Future synthetic strategies should focus on:

Asymmetric Catalysis: Employing chiral catalysts (metal- or organo-catalysts) to guide the formation of specific stereoisomers during the piperidine ring's construction or functionalization. This approach can circumvent the need for challenging chiral resolutions at later stages.

Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions (temperature, pressure, reaction time) with high precision. This technology can lead to improved yields, better scalability, and enhanced safety for highly reactive intermediates.

Synthetic StrategyKey AdvantagesRelevant Research Example
Asymmetric Hydrogenation High stereoselectivity for specific isomers.Ruthenium-catalyzed diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov
Cascade Reactions Increased efficiency, reduced waste, and higher overall yields.One-pot formal [4 + 2] cycloaddition approach to the piperidine ring. researchgate.net
C-H Functionalization Direct modification of the piperidine scaffold without pre-functionalization.Direct functionalization of N-heterocycles to create advanced alkaloid intermediates. researchgate.net

Exploration of Emerging Biological Targets and Untapped Therapeutic Applications for Piperidine Derivatives

The 4-arylpiperidine structure is a versatile scaffold known to interact with a multitude of biological targets, particularly within the central nervous system (CNS). wikipedia.orgresearchgate.net Derivatives have shown activity as opioid analgesics, antipsychotics, and selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgpainphysicianjournal.com Future research should venture beyond these traditional targets to explore emerging and untapped therapeutic possibilities.

Potential Areas for Exploration:

Neurodegenerative Diseases: The piperidine nucleus is found in compounds developed for Alzheimer's disease, such as Donepezil. nih.gov Research could focus on designing derivatives of 4-[4-(2-Methoxyethoxy)phenyl]piperidine that act as multi-target-directed ligands, simultaneously modulating targets like cholinesterases, beta-secretase 1 (BACE1), and amyloid-beta aggregation. nih.gov

Ion Channels and Transporters: Phenylpiperidine derivatives have been identified as potent ligands for dopamine (B1211576) and serotonin transporters. nih.gov The unique electronic and steric properties of the methoxyethoxy group could be leveraged to achieve higher selectivity for specific transporter subtypes or to target other ion channels implicated in neurological disorders.

Sigma Receptors: These receptors are implicated in a variety of CNS functions and diseases, including pain, depression, and addiction. Screening campaigns have identified piperidine-based compounds with high affinity for the sigma 1 receptor (S1R), suggesting a promising avenue for investigation. rsc.org

Oncology and Virology: The piperidine ring is present in various anticancer and antiviral agents. researchgate.netclinmedkaz.org Exploring the potential of this compound derivatives in these areas could uncover novel therapeutic applications outside the CNS.

Potential Therapeutic AreaEmerging Biological TargetRationale
Alzheimer's Disease BACE1, Tau Protein AggregationMulti-target approach to address complex disease pathology. nih.gov
Neuropathic Pain NMDA Receptors (NR1/2B subtype)Potential for developing highly selective antagonists with better side-effect profiles. nih.gov
Psychiatric Disorders Sigma 1 Receptor (S1R)S1R agonists/antagonists have shown potential in treating depression and anxiety. rsc.org
Cancer Receptor Tyrosine Kinases (e.g., ALK)Piperidine scaffolds are used in kinase inhibitors. encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperidine Scaffolds

Modern drug discovery is increasingly driven by computational approaches. mdpi.com Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the identification and optimization of novel drug candidates, and their application to the piperidine scaffold holds immense potential. mednexus.orgnih.gov

Key Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on large datasets of existing piperidine derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel, virtual compounds like this compound before they are synthesized. mdpi.comnih.gov

Virtual Screening and Target Identification: AI can rapidly screen vast virtual libraries of piperidine-based compounds against structural models of biological targets to identify potential hits. nih.gov Furthermore, in silico methods can predict the entire spectrum of biological activities for a novel compound, helping to identify both on-target and potential off-target effects. clinmedkaz.org

De Novo Drug Design: Generative AI models can design entirely new piperidine derivatives with desired pharmacological profiles. nih.gov By providing the models with specific criteria (e.g., high affinity for a target, low predicted toxicity), researchers can generate innovative molecular structures for synthesis and testing.

Molecular Dynamics Simulations: Computational studies, including molecular docking and dynamic simulations, can provide detailed insights into how a piperidine ligand binds to its target receptor. This information is crucial for structure-based drug design and optimization. rsc.org

Design of Prodrugs and Targeted Delivery Systems for Enhanced Efficacy

Even a highly potent compound can fail if it cannot reach its biological target in sufficient concentrations. Prodrug design and targeted delivery systems are critical strategies for overcoming pharmacokinetic challenges such as poor solubility, low permeability, and lack of site specificity. nih.govmdpi.come-bookshelf.de

The structure of this compound offers several handles for prodrug modification. The secondary amine of the piperidine ring is a common site for creating bioreversible derivatives. nih.gov

Future Strategies:

Improving CNS Penetration: For neurological targets, a key challenge is crossing the blood-brain barrier (BBB). A prodrug strategy could involve attaching a lipophilic moiety to the piperidine nitrogen to increase passive diffusion across the BBB, with the moiety being cleaved by CNS-specific enzymes to release the active drug.

Targeted Delivery: To enhance efficacy and reduce systemic side effects, prodrugs can be designed to be activated by enzymes that are overexpressed at the site of disease, such as in tumor tissues. Strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) represent advanced approaches for achieving site-specific drug release.

Exploiting Transporters: The modern prodrug approach considers molecular and cellular factors, such as membrane transporters. mdpi.com Derivatives could be designed to hijack specific nutrient or peptide transporters for enhanced absorption and tissue-specific accumulation.

Multidisciplinary Research Collaborations for Comprehensive Preclinical Evaluation

The journey of a drug candidate from discovery to clinical application is a complex, multifaceted process that necessitates a multidisciplinary approach. clinmedkaz.org The comprehensive preclinical evaluation of this compound and its analogues will require seamless collaboration among experts from various fields.

Medicinal Chemists will design and synthesize novel analogues with improved potency and selectivity. mdpi.com

Computational Scientists will use AI and ML to guide molecular design, predict properties, and analyze data. mdpi.com

Pharmacologists and Biologists will conduct in vitro and in vivo studies to determine the mechanism of action, efficacy, and biological activity spectrum of the new compounds. clinmedkaz.org

Toxicologists will assess the safety profile of lead candidates to identify potential liabilities early in the development process.

Formulation Scientists will develop appropriate delivery systems and prodrug strategies to optimize the pharmacokinetic profile.

By integrating these diverse areas of expertise, research teams can more effectively navigate the challenges of drug development, ensuring that promising compounds based on the this compound scaffold can be translated into future therapies.

Q & A

Q. What are the standard synthetic routes for 4-[4-(2-Methoxyethoxy)phenyl]piperidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or etherification reactions. A plausible route includes coupling 4-hydroxypiperidine with a 2-methoxyethoxybenzene derivative under alkaline conditions (e.g., using NaOH or K₂CO₃ as a base). Key factors affecting yield include solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) is recommended to achieve >95% purity, as demonstrated in analogous piperidine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: Structural validation requires a combination of:
  • ¹H/¹³C NMR : To confirm the presence of the methoxyethoxy group (δ ~3.3–3.7 ppm for methoxy protons) and piperidine ring protons (δ ~1.5–2.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : For purity assessment (e.g., matching calculated vs. observed C, H, N percentages).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Q. What initial biological screening assays are recommended to evaluate the pharmacological potential of this compound?

  • Methodological Answer: Prioritize the following assays:
  • Receptor Binding Studies : Screen for affinity toward serotonin (5-HT), dopamine, or opioid receptors using radioligand displacement assays (e.g., [³H]-5-HT for CNS activity).
  • Enzyme Inhibition Assays : Test for acetylcholinesterase or monoamine oxidase inhibition via colorimetric methods (e.g., Ellman’s reagent).
  • Cytotoxicity Screening : Use MTT or resazurin assays in human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yield or impurity issues in this compound?

  • Methodological Answer: Systematic optimization strategies include:
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or phase-transfer catalysts to enhance reaction efficiency.
  • Solvent Optimization : Test mixed solvents (e.g., THF/H₂O) to improve solubility of intermediates.
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize side products.
  • Scale-Up Adjustments : For larger batches, optimize stirring rate and cooling methods to prevent exothermic side reactions .

Q. What strategies resolve contradictory data in receptor binding affinity studies for piperidine derivatives?

  • Methodological Answer: Address discrepancies through:
  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR) alongside radioligand assays to confirm binding kinetics.
  • Meta-Analysis : Compare data across studies while controlling for variables (e.g., buffer pH, temperature).
  • Structural Modeling : Perform molecular docking to identify steric or electronic clashes in conflicting binding modes. Link findings to theoretical frameworks (e.g., ligand-receptor interaction theories) .

Q. What computational approaches model the interaction of this compound with biological targets?

  • Methodological Answer: Advanced methods include:
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptors) in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives.
  • Free Energy Calculations : Apply MM-PBSA or alchemical methods to estimate binding affinities .

Q. How should researchers design studies to investigate metabolic stability and pharmacokinetics?

  • Methodological Answer: A tiered approach is recommended:
  • In Vitro Metabolism : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites.
  • Plasma Stability Assays : Incubate the compound in plasma (37°C, 24 hours) and quantify degradation via HPLC.
  • In Vivo PK Studies : Administer the compound to rodents (IV and oral routes) and collect plasma samples for bioavailability calculations. Reference safety protocols from limited toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.